DL-PROLINE (15N)
Description
Properties
Molecular Weight |
116.13 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Preparation of Dl Proline 15n for Research Applications
Isotopic Synthesis Methodologies for 15N-Labeled Proline
The incorporation of the stable isotope nitrogen-15 (B135050) (¹⁵N) into the proline molecule can be achieved through both chemical synthesis and biosynthetic approaches. The choice of method often depends on the desired labeling pattern, required quantity, and cost-effectiveness.
Chemical synthesis offers precise control over the position of the isotopic label. A common strategy involves starting with a simple, commercially available ¹⁵N-labeled precursor and building the proline ring structure.
One established method for preparing backbone-labeled L-proline, which can be adapted for the DL-racemic mixture, is based on the work of Oppolzer, which utilizes a sultam as a chiral auxiliary. nih.govresearchgate.net A more direct and versatile route for producing (¹⁵N)-L-proline starts from ¹⁵N-labeled L-glutamic acid. researchgate.netcapes.gov.br This synthetic pathway involves two key steps:
Ring Closure: ¹⁵N-L-glutamic acid is converted to ¹⁵N-L-5-oxoproline (pyroglutamic acid). researchgate.netmdpi.com
Selective Reduction: The 5-amide function of the resulting pyroglutamic acid is selectively reduced to the amine, forming the proline ring without affecting the carboxyl group or the chiral center. researchgate.netcapes.gov.br This reduction can be achieved by first converting the amide to a thioamide, followed by reduction with tributyltin hydride. capes.gov.br
By starting with racemic ¹⁵N-glutamic acid, this method would yield DL-PROLINE (¹⁵N). The synthesis of racemic proline itself can be challenging, which historically made its resolution for specific enantiomers costly. google.com Another approach involves the asymmetric catalytic hydrogenation of pyrrolidine-2-formaldehyde, which could theoretically be adapted by introducing a ¹⁵N source. google.com
A summary of a key chemical synthesis route is presented below:
| Step | Description | Starting Material | Intermediate/Final Product |
| 1 | Ring Closure | ¹⁵N-Glutamic Acid | ¹⁵N-5-Oxoproline (Pyroglutamic Acid) |
| 2 | Thionation | ¹⁵N-5-Oxoproline | ¹⁵N-5-Thioxoproline |
| 3 | Reductive Cyclization | ¹⁵N-5-Thioxoproline | DL-PROLINE (¹⁵N) |
Biosynthetic methods are highly effective for producing uniformly ¹⁵N-labeled amino acids, including proline. These approaches leverage the metabolic machinery of biological systems to incorporate ¹⁵N from a labeled source into newly synthesized proteins. The subsequent hydrolysis of these proteins releases the full spectrum of ¹⁵N-labeled amino acids.
Microbial Expression Systems: Microbial systems, particularly Escherichia coli, are widely used for producing isotopically labeled proteins. nih.govembl.org The standard protocol involves growing the bacteria in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled inorganic salt, typically ¹⁵N-ammonium chloride (¹⁵NH₄Cl). cam.ac.ukacs.org As the bacteria grow and express proteins, the ¹⁵N isotope is incorporated into all nitrogen-containing biomolecules, including all amino acids. nih.gov High yields of labeled protein, which can be subsequently hydrolyzed to recover DL-PROLINE (¹⁵N) among other amino acids, can be obtained from these cultures. Other microorganisms, such as the microalga Chlamydomonas reinhardtii, have also been employed as a cost-effective means to biosynthesize ¹⁵N-labeled amino acids with high isotopic enrichment. d-nb.info
Cell-Free Systems: Cell-free protein synthesis (CFPS) systems have emerged as powerful tools for producing isotope-labeled proteins with high efficiency. nih.govisotope.com These in vitro systems use cell extracts, typically from E. coli, that contain all the necessary machinery for transcription and translation. nih.govresearchgate.net A key advantage of CFPS is the direct control over the reaction components, which allows for highly efficient and selective labeling by adding ¹⁵N-labeled amino acids directly to the reaction mixture. nih.govsigmaaldrich.com This circumvents the complexities of amino acid metabolism found in live-cell systems, which can sometimes reduce labeling efficiency and selectivity. nih.gov
The general workflow for biosynthetic production is summarized in the table below.
| System | Description | ¹⁵N Source | Key Advantage |
| Microbial Expression (E. coli) | Culture of bacteria in a minimal medium to produce uniformly labeled proteins. | ¹⁵NH₄Cl | Well-established protocols, high yields of biomass. nih.gov |
| Microbial Expression (C. reinhardtii) | Culture of algae in a medium with a single ¹⁵N source. | ¹⁵NH₄Cl | Cost-effective, high isotopic enrichment. d-nb.info |
| Cell-Free Synthesis | In vitro protein synthesis using cell extracts. | ¹⁵N-labeled amino acid mixture or individual ¹⁵N-amino acids. | High efficiency, selective labeling possible, avoids in vivo metabolic scrambling. nih.govnih.gov |
| Mammalian Expression | Culture of mammalian cells (e.g., CHO, HEK293) in labeled media. | Custom media with ¹⁵N-proline. | Allows for production of complex proteins with specific post-translational modifications. nih.gov |
Chemical Synthesis Routes for DL-PROLINE (15N)
Isotopic Purity and Quality Control in DL-PROLINE (15N) Production
Rigorous quality control is essential to ensure the isotopic purity and chemical integrity of DL-PROLINE (¹⁵N) for research applications. researchgate.net The final isotopic enrichment of the product is highly dependent on the purity of the initial ¹⁵N-labeled starting materials. nih.govbiorxiv.org
Key quality control parameters and the methods used for their assessment are outlined below:
Isotopic Enrichment: This refers to the percentage of ¹⁵N atoms relative to the total nitrogen atoms in the sample. High-level labeling (typically >98%) is critical for many applications. nih.govbiorxiv.org The labeling efficiency can be influenced by the purity of the ¹⁵N source, the duration of labeling in biosynthetic systems, and the availability of the nitrogen source. nih.govbiorxiv.org
Assessment Method: Mass spectrometry (MS) is the primary technique for determining isotopic enrichment. By analyzing the isotopic profile of the molecule or its fragments, one can compare the empirical data to theoretical distributions to calculate the precise enrichment level. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is also used to confirm isotopic incorporation. nih.govresearchgate.net
Chemical Purity: This ensures that the sample is free from other chemical contaminants.
Assessment Method: High-Performance Liquid Chromatography (HPLC) is commonly used to determine the chemical purity of the final amino acid product.
The following table summarizes the quality control checks for ¹⁵N-labeled compounds.
| Parameter | Definition | Typical Target | Analytical Method(s) |
| Isotopic Enrichment | The atom percentage of the ¹⁵N isotope. | >98% sigmaaldrich.comnih.govbiorxiv.org | Mass Spectrometry, NMR Spectroscopy |
| Chemical Purity | The percentage of the desired chemical compound in the sample. | >98% isotope.com | HPLC |
| Identity Confirmation | Verification of the chemical structure. | Confirmed Structure | NMR Spectroscopy, Mass Spectrometry |
Preparation of DL-PROLINE (15N) for Specific Experimental Platforms
The utility of DL-PROLINE (¹⁵N) in research is realized through its use in various analytical techniques, each requiring specific sample preparation protocols. The compound is typically incorporated into a larger molecule, like a peptide or protein, whose structure or function is then studied.
Preparation for Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying protein structure and dynamics in solution. nih.gov Sample preparation is critical for acquiring high-quality spectra.
Concentration: The labeled protein sample should be highly concentrated, typically in the range of 0.5 to 1 mM. cam.ac.uk
Buffer and pH: A suitable buffer, such as a phosphate (B84403) buffer, is used. The pH is often kept below 6.5 to slow the exchange rate of backbone amide protons with the solvent, which is crucial for their detection. cam.ac.uk
Solvent: Samples are prepared in an aqueous buffer containing 5-10% deuterated water (D₂O). The deuterium (B1214612) signal is used by the NMR spectrometer's lock system to maintain field stability. cam.ac.uk
Additives: Salt concentrations should generally be kept low (e.g., below 100 mM) to avoid degrading spectral quality. cam.ac.uk A reference compound may be added for chemical shift calibration. cam.ac.uk
Preparation for Mass Spectrometry (MS): Mass spectrometry is used to confirm the mass of labeled proteins or peptides and to quantify their abundance. researchgate.net
Digestion: For proteomic analyses, the ¹⁵N-labeled protein is often enzymatically digested into smaller peptides using an enzyme like trypsin.
Purification/Desalting: The resulting peptide mixture is typically purified and desalted using solid-phase extraction (e.g., C18 ZipTips) to remove contaminants that can interfere with ionization.
Matrix Application (for MALDI-MS): For Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the purified peptide sample is mixed with a chemical matrix, such as α-cyano-4-hydroxycinnamic acid, on a target plate. duke.edu This mixture is allowed to co-crystallize before analysis. duke.edu
Derivatization (for GC-MS): For the analysis of free amino acids by Gas Chromatography-Mass Spectrometry (GC-MS), the amino acids are chemically modified (derivatized) to increase their volatility. A common procedure is the preparation of trifluoroacetyl-n-butyl (TAB) derivatives. nih.gov
The table below provides a summary of preparation guidelines.
| Experimental Platform | Key Preparation Steps | Typical Sample Conditions |
| NMR Spectroscopy | Dissolution in appropriate buffer, concentration. | 0.5-1 mM protein, pH < 6.5, 5-10% D₂O, low salt. cam.ac.ukuzh.ch |
| Mass Spectrometry (Proteomics) | Enzymatic digestion, desalting, spotting with matrix (MALDI). | Peptides mixed with matrix (e.g., α-cyano-4-hydroxycinnamic acid). duke.edu |
| Mass Spectrometry (Metabolomics) | Extraction, chemical derivatization (e.g., for GC-MS). | Volatile derivatives (e.g., TAB-derivatives) for GC analysis. nih.gov |
Advanced Analytical and Spectroscopic Characterization Utilizing Dl Proline 15n
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications with 15N-DL-PROLINE
The unique imino acid structure of proline, with its cyclic side chain, imposes significant conformational constraints on the polypeptide backbone. The incorporation of ¹⁵N into the proline ring allows for the direct observation of this critical residue, which is often located in functionally important regions of proteins, such as turns and loops. pnas.org Furthermore, because proline lacks a backbone amide proton, it is "invisible" in conventional ¹H-¹⁵N correlation experiments, making ¹⁵N-detection and specialized techniques essential for its study. pnas.orgcopernicus.org
The assignment of ¹⁵N chemical shifts is the foundational step for any subsequent NMR-based structural or dynamic study. For proline residues, the ¹⁵N chemical shift is highly sensitive to the local electronic environment and the conformation of the pyrrolidine (B122466) ring. researchgate.net The chemical shifts of ¹⁵N-proline are distinct from those of other amino acids, typically resonating in a well-isolated spectral region, which aids in their identification. copernicus.org
Specialized NMR experiments, such as 3D ¹⁵N-detected experiments, are often employed for the unambiguous assignment of proline residues, especially in intrinsically disordered proteins (IDPs) where spectral overlap is a significant challenge. pnas.orgnih.gov These experiments correlate the ¹⁵N chemical shift with the chemical shifts of adjacent carbon and proton nuclei, enabling sequential assignment even in proline-rich regions. nih.gov The analysis of ¹³Cβ and ¹³Cγ chemical shifts of proline can further help to distinguish between the cis and trans conformations of the X-Pro peptide bond. nih.gov
| Structural Context | Typical ¹⁵N Chemical Shift Range (ppm) | Reference |
|---|---|---|
| Trans-Proline | ~134 - 137 | csic.es |
| Cis-Proline | Distinct from trans, often shifted upfield or downfield depending on sequence | acs.org |
| Poly-Proline II Helix | Can show significant deviation from random coil values | acs.orgnih.gov |
¹⁵N-DL-proline is a powerful probe for elucidating the intricate details of protein structure and dynamics across a wide range of timescales.
While proline itself lacks an amide proton, the residues preceding it are sensitive to the cis-trans isomerization of the X-Pro peptide bond. imrpress.com Amide proton exchange (HX) experiments, monitored by ¹H-¹⁵N HSQC spectra, can provide information on the solvent accessibility of the backbone amide protons of residues adjacent to proline. duke.edu The rate of exchange of these amide protons with deuterium (B1214612) in the solvent is indicative of their involvement in hydrogen bonding and their degree of burial within the protein structure. duke.edu The conformational state of the proline residue can influence the local stability and, consequently, the exchange rates of neighboring amide protons. duke.edu
The dynamics of the proline ring and the surrounding polypeptide backbone on the picosecond-to-nanosecond timescale can be quantitatively assessed using ¹⁵N relaxation measurements. pnas.orgresearchgate.net The longitudinal relaxation rate (R₁), the transverse relaxation rate (R₂), and the rotating frame relaxation rate (R₁ρ) are sensitive to different motional frequencies.
R₁ (Spin-Lattice Relaxation Rate): Primarily influenced by fast motions on the ps-ns timescale.
R₂ (Spin-Spin Relaxation Rate): Sensitive to both fast (ps-ns) and slower (µs-ms) motions, such as chemical exchange.
R₁ρ (Spin-Lattice Relaxation Rate in the Rotating Frame): Particularly useful for characterizing motions in the µs-ms range, which are often associated with conformational exchange processes.
These relaxation parameters can be used to calculate the model-free order parameter (S²), which quantifies the spatial restriction of the N-H bond vector, providing insights into the rigidity or flexibility of the polypeptide chain at the proline residue. Studies on various proteins have demonstrated that proline residues can exhibit a wide range of dynamics, from highly rigid to very flexible, depending on their structural context. nih.govnih.gov
| Residue | R₁ (s⁻¹) | R₁ρ (s⁻¹) | R₂ (s⁻¹) | Reference |
|---|---|---|---|---|
| Proline-X | ~1.5 - 2.5 | ~5 - 15 | ~2 - 10 | nih.govuni-duesseldorf.deunifi.it |
The peptide bond preceding a proline residue can exist in either a cis or trans conformation, and the interconversion between these two states is often a slow process on the NMR timescale. imrpress.comnih.gov This slow exchange results in two distinct sets of NMR signals for the proline residue and its neighboring residues, one for the cis isomer and one for the trans isomer. nih.gov The relative intensities of these peaks provide a quantitative measure of the populations of the two isomers. acs.org
¹⁵N NMR is particularly well-suited for studying cis-trans isomerization due to the significant differences in the ¹⁵N chemical shifts of proline in the two states. csic.esacs.org Two-dimensional exchange spectroscopy (EXSY) experiments can be used to measure the rate of interconversion between the cis and trans isomers. nih.gov This isomerization can be a rate-limiting step in protein folding and can play a crucial role in regulating protein function. biorxiv.orgnih.gov
| Parameter | Observation | Reference |
|---|---|---|
| ¹⁵N Chemical Shift | Distinct chemical shifts for cis and trans isomers. | csic.esacs.org |
| ¹³Cβ and ¹³Cγ Chemical Shifts | The difference between ¹³Cβ and ¹³Cγ chemical shifts is a reliable indicator of the isomerization state. | nih.gov |
| NOE Patterns | Characteristic NOE cross-peaks between proline protons and protons of the preceding residue differ for cis and trans conformations. | imrpress.comnih.gov |
The poly-proline II (PPII) helix is a unique left-handed helical structure adopted by polypeptides, particularly those rich in proline residues. acs.orgnih.gov This conformation is prevalent in various proteins and plays a critical role in protein-protein interactions and signal transduction. acs.orgnih.gov ¹⁵N NMR spectroscopy provides a set of unique fingerprints for the identification and characterization of PPII helices. acs.orgnih.gov
In a PPII helix, the backbone conformational angles (φ, ψ) are constrained, leading to characteristic ¹⁵N chemical shifts that often deviate significantly from random coil values. acs.orgnih.govresearchgate.net Furthermore, NMR parameters such as ³J(HNHα) coupling constants and specific Nuclear Overhauser Effect (NOE) patterns can provide definitive evidence for the presence of a PPII helical conformation. acs.orgnih.govstanford.edu The analysis of ¹⁵N relaxation data can also reveal the rigidity of the PPII helix. acs.orgnih.gov
Characterization of Proline Cis-Trans Isomerization States
Intermolecular Interaction Studies (e.g., Protein-Protein, Protein-Ligand Binding)
Mass Spectrometry (MS) Applications with 15N-DL-PROLINE
The known mass difference introduced by the ¹⁵N isotope makes DL-PROLINE (15N) an ideal internal standard for various mass spectrometry applications, enabling precise and accurate quantification and analysis of complex biological samples.
Isotope-Dilution Mass Spectrometry (IDMS) is a highly accurate method for the absolute quantification of molecules in complex mixtures. ckisotopes.com In this technique, a known amount of an isotopically labeled version of the analyte, such as ¹⁵N-proline, is added to the sample as an internal standard. jlu.edu.cnbuchem.com The mass spectrometer measures the ratio of the naturally abundant analyte to the labeled standard. buchem.com
This approach is widely used for protein quantification. jlu.edu.cn The protein of interest is hydrolyzed into its constituent amino acids, and the amount of a specific amino acid, like proline, is quantified against its ¹⁵N-labeled counterpart. jlu.edu.cnmdpi.com This method has been successfully applied to determine the purity of recombinant human growth hormone and to quantify human leptin and Interleukin-6. jlu.edu.cnmdpi.comresearchgate.net The use of stable isotope-labeled amino acids like ¹⁵N-proline allows for high precision and accuracy, with results traceable to the International System of Units (SI). mdpi.comresearchgate.net
Table 1: Key Parameters in an Exemplary IDMS Experiment for Protein Quantification
| Parameter | Description | Example Value/Setting | Citation |
|---|---|---|---|
| Internal Standard | Isotopically labeled amino acid added for quantification. | L-proline-¹³C₅,¹⁵N | nih.gov |
| Hydrolysis Conditions | Conditions to break down the protein into amino acids. | 6 mol/L HCl at 110 °C for 40 hours | researchgate.net |
| Mass Spectrometry Mode | Detection mode used for monitoring specific ion transitions. | Multiple Reaction Monitoring (MRM) | jlu.edu.cn |
| Monitored Transitions (Proline) | The specific mass-to-charge ratio transitions for proline and its isotope. | m/z 116 > m/z 70 (Proline), m/z 121 > m/z 74 (Proline-¹³C₅) | researchgate.net |
Gas Chromatography-Combustion Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a powerful technique that measures the isotopic ratios of specific compounds within a sample. nih.gov This method is particularly useful for authenticity testing and tracing the geographical origin of food products. nih.govnih.gov In this process, amino acids are first derivatized to make them volatile for gas chromatography. ucdavis.edu The separated compounds are then combusted, and the resulting gas is analyzed by an isotope ratio mass spectrometer to determine the ¹⁵N/¹⁴N ratio. ucdavis.eduthermofisher.com
Proline is often a target analyte in these studies due to its abundance in certain products like grapes and wine. nih.govresearchgate.net The δ¹⁵N value of proline can serve as a marker for the geographical origin of grapes, as the nitrogen in grape compounds is derived from the soil. nih.govnih.gov GC-C-IRMS has been used to differentiate between tomatoes grown under conventional and organic farming systems by analyzing the δ¹⁵N of various amino acids, including proline. fmach.it
Table 2: GC-C-IRMS Analytical Parameters for Amino Acid Isotope Analysis
| Parameter | Description | Example Condition | Citation |
|---|---|---|---|
| Derivatization | Chemical modification to make amino acids suitable for GC. | N-acetyl methyl esters (NACME) | ucdavis.edu |
| GC Column | The column used for separating the derivatized amino acids. | Agilent DB 35 (60 m x 0.32 mm ID, 1.5 µm film thickness) | ucdavis.edu |
| Combustion Reactor Temp. | The temperature at which separated compounds are combusted. | 1000 °C | ucdavis.edu |
| Isotope Ratio Measurement | The ratio of heavy to light nitrogen isotopes. | δ¹⁵N (¹⁵N/¹⁴N) | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of metabolomics, enabling the comprehensive analysis of small molecules in biological systems. upf.edu The use of stable isotope-labeled internal standards, such as ¹⁵N-DL-proline, is crucial for accurate and reproducible quantification in complex biological matrices like serum or plasma. nih.govplos.org
In targeted metabolomic studies, ¹⁵N-labeled proline can be used to quantify proline levels, which have been identified as potential biomarkers in various diseases, including cancer. nih.gov A robust LC-MS/MS method was developed to measure proline in human serum, utilizing L-proline-¹³C₅,¹⁵N as the internal standard to ensure accuracy. nih.gov In broader, untargeted metabolomic profiling, uniform ¹⁵N metabolic labeling of organisms like yeast allows for the absolute quantification of a wide range of nitrogen-containing metabolites. researchgate.netnih.gov This approach helps to overcome issues with ionization suppression and matrix effects, providing a more accurate snapshot of the metabolome. researchgate.net
Gas Chromatography-Combustion Isotope Ratio Mass Spectrometry (GC-C-IRMS) for Compound-Specific Isotope Analysis
Combined NMR and MS Approaches in Integrated Analytical Strategies
Integrating Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides a synergistic approach to biomolecular analysis, leveraging the strengths of both techniques. nih.gov While NMR offers detailed structural and dynamic information in solution, MS provides highly sensitive and accurate mass measurements and quantification. nih.govduke.edu The use of ¹⁵N-labeled compounds like DL-PROLINE (15N) is central to many of these integrated strategies.
For instance, in protein structure determination, MS can be used to monitor the rates of amide proton exchange with deuterium from the solvent, and this data can be correlated with NMR data to aid in the assignment of resonances in the ¹H-¹⁵N HSQC spectrum. duke.edu This combined approach can be particularly valuable for larger proteins where traditional NMR assignment methods are challenging. duke.edu
In the field of metabolomics, both NMR and LC-MS are employed for profiling metabolites. upf.eduplos.org A study on diabetes used both ¹H-NMR and LC-MS/MS with isotope-labeled standards to create a comprehensive metabolic fingerprint, demonstrating how the combination of these techniques can reveal alterations in metabolic pathways associated with disease. plos.org By combining the quantitative power of IDMS with the structural insights from NMR, researchers can gain a more complete understanding of complex biological systems.
Applications of Dl Proline 15n in Biological and Biochemical Research
Metabolic Tracing and Flux Analysis with 15N-DL-PROLINE
Metabolic flux analysis using stable isotopes like ¹⁵N is a cornerstone technique for quantifying the rates of metabolic pathways in vivo. researchgate.netcreative-proteomics.com By introducing ¹⁵N-DL-PROLINE into a biological system, scientists can monitor the appearance of the ¹⁵N label in downstream metabolites, providing a dynamic view of proline's journey through the metabolic network. yuntsg.comacs.org
Proline is synthesized in organisms via two primary pathways originating from glutamate (B1630785) and ornithine. frontiersin.orgnih.govfrontiersin.org The use of ¹⁵N-labeled precursors is instrumental in tracing these biosynthetic routes.
Glutamate Pathway : In the most common pathway, glutamate is converted to proline in a series of enzymatic steps. nih.govnumberanalytics.com This process is initiated by the enzyme Δ¹-pyrroline-5-carboxylate synthetase (P5CS), which converts glutamate to γ-glutamyl semialdehyde. frontiersin.orgnih.gov This intermediate spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C), which is then reduced to proline by P5C reductase (P5CR). nih.govoup.com By supplying ¹⁵N-glutamate, researchers can follow the incorporation of the heavy isotope into the newly synthesized proline pool, confirming the activity and rate of this pathway.
Ornithine Pathway : Alternatively, proline can be synthesized from ornithine. nih.govfrontiersin.org The enzyme ornithine aminotransferase (OAT) converts ornithine to P5C, which then enters the final step of the main biosynthetic pathway to become proline. nih.gov Tracing studies using ¹⁵N-ornithine allow for the quantification of this pathway's contribution to the total proline pool.
Table 1: Key Enzymes in Proline Biosynthesis This table summarizes the primary enzymes involved in the synthesis of proline from glutamate and ornithine.
| Pathway Precursor | Enzyme | Abbreviation | Function |
| Glutamate | Δ¹-pyrroline-5-carboxylate synthetase | P5CS | Catalyzes the conversion of glutamate to γ-glutamyl semialdehyde. frontiersin.orgnih.gov |
| Glutamate / Ornithine | Δ¹-pyrroline-5-carboxylate reductase | P5CR | Catalyzes the final step, reducing P5C to proline. nih.govoup.com |
| Ornithine | Ornithine Aminotransferase | OAT | Converts ornithine to P5C. nih.gov |
The degradation of proline is a spatially separate process from its synthesis, primarily occurring in the mitochondria. researchgate.netd-nb.info ¹⁵N-DL-PROLINE is an invaluable tool for studying the kinetics of this catabolic process. The pathway involves a two-step oxidation of proline back to glutamate. nih.gov
Proline Dehydrogenase (PRODH) : The first and rate-determining step is the oxidation of proline to P5C, catalyzed by the FAD-dependent enzyme proline dehydrogenase (PRODH), also known as proline oxidase (POX). frontiersin.orgnih.gov
P5C Dehydrogenase (P5CDH) : P5C is then converted to glutamate by the NAD⁺-dependent enzyme P5C dehydrogenase (P5CDH). frontiersin.orgresearchgate.net
By administering ¹⁵N-proline and measuring the ¹⁵N enrichment in the glutamate pool, researchers can determine the rate of proline catabolism. oup.com This has been applied in various contexts, such as studying proline's role as an energy source or its involvement in stress responses and senescence in plants. oup.comnih.gov
Table 2: Key Enzymes in Proline Catabolism This table outlines the enzymes responsible for the degradation of proline to glutamate.
| Substrate | Enzyme | Abbreviation | Product |
| Proline | Proline Dehydrogenase | PRODH | Δ¹-pyrroline-5-carboxylate (P5C) nih.gov |
| Δ¹-pyrroline-5-carboxylate (P5C) | P5C Dehydrogenase | P5CDH | Glutamate nih.gov |
Proline metabolism is intricately linked with that of several other amino acids, including glutamine, glutamate, and arginine. researchgate.netnih.gov ¹⁵N tracer studies have been crucial in quantifying the complex interconversions between these molecules.
Research in neonatal piglets using co-infusions of labeled amino acids, including ¹⁵N-proline, has demonstrated that the gut plays a significant role in these interconversions. researchgate.netphysiology.orgresearchgate.net For instance, proline can be converted to arginine via ornithine and citrulline intermediates. researchgate.netphysiology.org The use of ¹⁵N-proline allows for the precise measurement of the flux, or rate of conversion, from proline to these other amino acids. Studies have shown that dietary proline nitrogen is incorporated into amino acids like alanine, glutamine, and those of the urea (B33335) cycle. researchgate.net
Table 3: Measured Amino Acid Interconversion Rates in Neonatal Piglets This table presents data on the conversion rates between proline and other amino acids, highlighting the metabolic flux. Data is adapted from studies on neonatal piglets. physiology.org
| Conversion | Rate in Arginine-Deficient Diet (μmol·kg⁻¹·h⁻¹) | Rate in Arginine-Sufficient Diet (μmol·kg⁻¹·h⁻¹) |
| Proline to Citrulline | 10.4 | 4.8 |
| Proline to Arginine | 10.4 | 4.9 |
| Ornithine to Proline | 4.7 | 12.0 |
In multicellular organisms, particularly plants, the efficient use and recycling of nitrogen is critical for growth and reproduction. nih.gov ¹⁵N-labeled compounds are a primary tool for studying the dynamics of nitrogen assimilation, remobilization from senescing tissues, and recycling. oup.comsemanticscholar.org
By labeling plants with a ¹⁵N source, researchers can track how nitrogen from senescing leaves is broken down and transported to growing tissues, such as seeds. nih.govoup.com Proline is one of the amino acids involved in this nitrogen economy. Using ¹⁵N-proline allows for specific tracking of its contribution to nitrogen remobilization. nih.gov Studies in winter oilseed rape, for example, used ¹⁵N labeling to show that as leaves transition from being a nitrogen sink (importer) to a source (exporter), the commitment of newly assimilated nitrogen towards proline biosynthesis is reduced. nih.govmdpi.com This indicates a shift in proline metabolism to support the remobilization of nitrogen to other parts of the plant.
Interconversion of Proline with Other Amino Acids (e.g., Glutamine, Glutamate, Arginine) using 15N Tracers
Protein Turnover and Synthesis Rate Determination Using 15N-DL-PROLINE
Protein turnover, the balance between protein synthesis and degradation, is a fundamental process for cellular maintenance, adaptation, and growth. oup.com Stable isotope-labeled amino acids, including ¹⁵N-proline, are used to measure the rates of protein synthesis in vivo. nih.govunja.ac.iduark.edu
The methodology often involves administering the ¹⁵N-labeled amino acid and then measuring its rate of incorporation into tissue proteins over time. unja.ac.idnih.gov This "precursor-product" method allows for the calculation of a fractional synthetic rate (FSR), which represents the fraction of a specific protein pool that is newly synthesized per unit of time. unja.ac.id
¹⁵N-proline has been shown to be a particularly effective tracer for studying protein synthesis in tissues rich in collagen, a protein that has a high proline content. nih.gov A comparative study in rabbits exploring the synthesis of skin proteins found that ¹⁵N-proline was incorporated more readily into skin proteins than L(1-¹³C)-leucine, another commonly used tracer, making it a preferred choice for such investigations. nih.gov
Table 4: Comparison of Tracers for Skin Protein Synthesis This table compares the effectiveness of ¹⁵N-proline and L(1-¹³C)-leucine as tracers for monitoring protein biosynthesis in rabbit skin, based on research findings. nih.gov
| Tracer | Time to Appearance in Blood | Time to Incorporation in Skin Proteins | Relative Incorporation |
| L-¹⁵N-proline | Within 15 minutes | Within 15 minutes | Higher |
| L(1-¹³C)-leucine | Within 15 minutes | Within 15 minutes | Lower |
Enzymatic Mechanism Studies Utilizing 15N-DL-PROLINE
Understanding how enzymes function at a molecular level is crucial for biochemistry and drug development. While free ¹⁵N-DL-proline itself is used less commonly to probe enzymatic mechanisms directly, the incorporation of the ¹⁵N label into proline residues within a substrate protein or peptide is a powerful technique. This is particularly true for studies employing Nuclear Magnetic Resonance (NMR) spectroscopy.
NMR is highly sensitive to the nuclear environment of specific atoms. By selectively labeling the proline residues in a substrate protein with ¹⁵N, researchers can monitor the signals from these specific sites. When an enzyme binds to this ¹⁵N-labeled substrate, changes in the chemical environment of the proline residue can be detected as shifts in the NMR spectrum. pnas.org
This approach has been used to study enzymes like prolyl isomerases (e.g., Pin1), which catalyze the cis-trans isomerization of peptide bonds involving proline. pnas.orgpnas.org By observing the ¹⁵N-labeled proline residue within a substrate, scientists can gain insights into the binding interaction, conformational changes, and the catalytic process itself, helping to elucidate the enzyme's mechanism of action. pnas.org
Probing Reaction Mechanisms of Proline Biosynthetic Enzymes
DL-PROLINE (15N) is instrumental in dissecting the intricate enzymatic reactions responsible for proline biosynthesis. Proline can be synthesized from glutamate or ornithine. nih.govnih.gov The primary pathway in many organisms, including plants and some bacteria, begins with glutamate. nih.govcore.ac.uk
Key enzymes in the glutamate-to-proline pathway include:
Δ¹-Pyrroline-5-carboxylate synthetase (P5CS): This enzyme catalyzes the initial, rate-limiting step, converting glutamate to γ-glutamyl phosphate (B84403) and then to glutamate-γ-semialdehyde (GSA), which spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C). core.ac.ukoup.commdpi.com
Δ¹-Pyrroline-5-carboxylate reductase (P5CR): This enzyme reduces P5C to proline. core.ac.ukoup.commdpi.com
In some bacteria, an alternative pathway exists where ornithine is converted to proline. nih.govresearchgate.net The key enzymes in this pathway are:
Ornithine aminotransferase (OAT): This enzyme converts ornithine to P5C.
P5CR: This enzyme, also involved in the glutamate pathway, reduces P5C to proline.
By supplying ¹⁵N-labeled precursors like ¹⁵N-glutamate or ¹⁵N-ornithine, researchers can trace the flow of the labeled nitrogen atom through these enzymatic steps. For instance, studies in Brassica napus have utilized ¹⁵N labeling to demonstrate that the downregulation of P5CS genes correlates with a reduced flux of newly assimilated ¹⁵N into proline biosynthesis. oup.com This approach allows for the quantification of pathway flux and the identification of rate-limiting steps under various conditions.
Characterization of Proline Degradation Enzymes
The catabolism of proline is a two-step mitochondrial process that is crucial for recycling nitrogen and carbon, particularly during recovery from stress. oup.com DL-PROLINE (15N) is a key substrate in studies aimed at characterizing the enzymes involved in this process.
The primary enzymes in proline degradation are:
Proline dehydrogenase (PRODH) or Proline oxidase (POX): This enzyme initiates proline catabolism by oxidizing proline to P5C. nih.govbiorxiv.org
Δ¹-Pyrroline-5-carboxylate dehydrogenase (P5CDH): This enzyme catalyzes the conversion of P5C to glutamate. mdpi.com
Using ¹⁵N-DL-proline, researchers can monitor the rate of proline degradation by tracking the appearance of the ¹⁵N label in downstream metabolites like glutamate. For example, in studies on Brassica napus, leaf discs were incubated with [¹⁵N]L-proline to measure the maximal proline degradation capacity by quantifying the incorporation of ¹⁵N into other amino acids. oup.comresearchgate.net This method revealed that proline catabolism is weakly activated in the transition from source to senescent leaves. researchgate.net Furthermore, research has shown that the expression of PRODH genes is strongly induced under conditions of carbon starvation, highlighting the role of proline as an energy source. oup.com In vivo studies with [¹⁵N]proline in Clostridium sticklandii confirmed that proline is not oxidized in vivo, as the ¹⁵N label was exclusively found in 5-aminovalerate, the product of proline reduction, and not in products of oxidation. nih.gov
Mechanistic Insights into Prolyl Isomerases (PPIases)
Prolyl isomerases (PPIases) are enzymes that catalyze the cis-trans isomerization of the peptide bond preceding a proline residue, a modification that can act as a molecular switch, influencing protein structure and function. nih.govpnas.org The two major families of PPIases are cyclophilins and Pin1. researchgate.netmdpi.com
¹⁵N-labeled proline, incorporated into peptides or proteins, is a valuable tool for studying the mechanism of these enzymes using NMR spectroscopy. nih.gov The ¹⁵N chemical shifts are sensitive to the local electronic environment, which changes between the cis and trans conformations of the prolyl bond. By monitoring the changes in ¹⁵N signals upon addition of a PPIase, researchers can determine the kinetics and thermodynamics of the isomerization reaction.
For instance, studies on the prolyl isomerase Pin1 have utilized ¹⁵N-labeled substrates to investigate its catalytic mechanism. nih.gov Pin1 contains a WW domain that recognizes phosphorylated serine or threonine residues followed by proline (pS/pT-P motifs) and a PPIase domain that catalyzes the isomerization. pnas.org By using ¹⁵N-labeled peptides, researchers can probe how the binding of the WW domain to its recognition motif influences the catalytic activity of the PPIase domain on the same or different proline residues within the substrate protein. These studies have revealed complex mechanisms, including a "tethering" model where the WW domain binds to a canonical site, thereby increasing the effective concentration of the PPIase domain near other, non-canonical proline residues. nih.govpnas.org
Cellular and Organismal Metabolic Research with 15N-DL-PROLINE
Studies in Plant Stress Physiology and Development
Proline accumulation is a well-documented response of plants to various environmental stresses, including drought, salinity, and extreme temperatures. nih.govresearchgate.netredalyc.org It is thought to function as a compatible osmolyte, an osmoprotectant, and a scavenger of reactive oxygen species. nih.govresearchgate.net ¹⁵N-DL-proline is used in plant physiology to trace the metabolic fate of proline during stress and recovery.
By applying ¹⁵N-labeled proline to plants, researchers can follow its uptake, transport, and conversion into other nitrogen-containing compounds. For example, in Brassica napus, ¹⁵N labeling experiments have been used to measure the net fluxes of proline synthesis versus degradation in leaves with different source-sink relationships. oup.com These studies have shown that under stress conditions, the expression of P5CS genes is induced, leading to proline accumulation. oup.com Conversely, during recovery, the expression of PRODH is induced to recycle the stored proline as a source of nitrogen and energy. oup.com
Investigations in Microbial Metabolism and Nitrogen Cycling
By introducing ¹⁵N-proline into soil samples, researchers can track its uptake and transformation by the microbial community. This approach can help to elucidate the pathways of nitrogen assimilation and dissimilation by different microbial groups. nau.edu For instance, studies have shown that the ¹⁵N enrichment of the soil microbial biomass is influenced by the availability of carbon and nitrogen, providing insights into the metabolic state of the microbial community. nau.edu Furthermore, ¹⁵N-labeled amino acids, including proline, can be used to quantify biological nitrogen fixation in soils. researchgate.net In specific bacteria like Clostridium difficile, ¹⁵N-leucine has been used in conjunction with ¹³C-glucose to track both carbon and nitrogen flow, revealing the integration of glycolytic and amino acid fermentation pathways. biorxiv.org
Contributions to Animal Metabolism Studies (e.g., Retinal Metabolism, Tissue-Specific Isotope Patterns)
In animal metabolism, ¹⁵N-DL-proline has been employed to investigate tissue-specific metabolic pathways and nutrient allocation. arvojournals.orgwvu.edu A notable area of research is retinal metabolism, where proline plays a significant role. nih.govbiorxiv.orgarvojournals.orgwvu.edubiorxiv.orgresearchgate.net
Studies using ¹⁵N-proline have revealed that the retinal pigment epithelium (RPE) preferentially utilizes proline as a nitrogen source to synthesize and export other amino acids, such as glutamate, aspartate, and glutamine, for the neural retina. nih.govbiorxiv.orgarvojournals.org The retina itself has a limited ability to directly utilize proline. nih.govwvu.edu In vivo tracing studies in mice injected with ¹⁵N-proline showed that ¹⁵N-labeled amino acids appear in the RPE before they are detected in the retina, supporting the model of the RPE as a metabolic hub for proline. biorxiv.orgarvojournals.org The high expression of proline dehydrogenase (PRODH) in the RPE, but not the retina, further underscores this specialized metabolic function. nih.govbiorxiv.org
Furthermore, ¹⁵N-proline has been used to study protein biosynthesis in different tissues. For example, a comparative study in rabbits found that L-¹⁵N-proline was a more effective tracer for studying skin protein synthesis than L-(1-¹³C)-leucine, as more proline was incorporated into skin proteins. nih.gov The analysis of ¹⁵N abundance in individual amino acids, including proline, can also reveal tissue-specific isotopic patterns, providing insights into metabolic routing and nitrogen balance in various physiological states, such as during pregnancy in sharks. researchgate.netsethnewsome.org
Methodological Considerations and Challenges in Dl Proline 15n Research
Minimizing Isotope Scrambling in Biological Systems
A significant challenge in stable isotope tracing studies is the phenomenon of isotope scrambling. This occurs when the isotopic label, in this case, ¹⁵N, is transferred from the initial molecule (DL-Proline) to other molecules within the biological system. This metabolic conversion can dilute the isotopic enrichment of the target molecule and lead to the unintended labeling of other compounds, complicating data interpretation.
Proline's central role in metabolism makes it susceptible to such scrambling. Glutamate (B1630785), a key player in amino acid biosynthesis, serves as the primary nitrogen donor and is metabolically linked to proline. portlandpress.comnih.gov This close relationship means that the ¹⁵N from proline can be transferred to glutamate and subsequently incorporated into a variety of other amino acids. The extent of this scrambling is dependent on the organism and its metabolic state. For instance, in E. coli, the biosynthetic pathways are highly interconnected, leading to a greater potential for isotope scrambling. ckisotopes.com
Several strategies can be employed to mitigate isotope scrambling:
Cell-Free Protein Synthesis: This in vitro method significantly reduces metabolic activity compared to live cells. portlandpress.com By using cell extracts (like E. coli S30 extracts) that contain the necessary machinery for protein synthesis but have lower concentrations of metabolic enzymes, the scrambling of the ¹⁵N label can be substantially minimized. researchgate.net In some cases, treatment of the cell extract with reagents like sodium borohydride (B1222165) (NaBH₄) can further inactivate enzymes responsible for scrambling, such as pyridoxal-5-phosphate (PLP)-dependent enzymes. researchgate.net
Auxotrophic Strains: Utilizing strains of organisms (e.g., E. coli) that have genetic defects in specific amino acid biosynthesis pathways can prevent the dilution of the isotope label by endogenous synthesis and its scrambling to other residues. researchgate.net
Enzyme Inhibitors: The addition of small molecule inhibitors that target specific enzymes involved in amino acid metabolism can also help to reduce scrambling. portlandpress.com
Careful Selection of Precursors: For certain labeling goals, using metabolic precursors of proline rather than proline itself can sometimes offer a more direct labeling route with less opportunity for scrambling. portlandpress.com
The table below summarizes the common approaches to minimize isotope scrambling in ¹⁵N-DL-Proline studies.
| Method | Principle | Advantages | Disadvantages |
| Cell-Free Protein Synthesis | Reduces the activity of metabolic enzymes responsible for interconversion of amino acids. portlandpress.comresearchgate.net | High degree of control over labeling; cleaner labeling patterns. researchgate.net | Can be more expensive; may not be suitable for all proteins. |
| Auxotrophic Strains | Uses genetically modified organisms unable to synthesize certain amino acids, preventing label dilution and scrambling. researchgate.net | Effective for in vivo studies; can prevent scrambling to specific amino acid types. | Requires the availability of appropriate strains; may affect cell growth and protein yield. |
| Enzyme Inhibitors | Blocks specific metabolic pathways that lead to isotope scrambling. portlandpress.com | Can be a targeted approach to prevent specific scrambling reactions. | Potential for off-target effects; may impact cell viability. |
| Media Supplementation | Providing a full complement of unlabeled amino acids can suppress the cell's own biosynthetic pathways and reduce scrambling. portlandpress.com | Relatively simple to implement. | Can be costly; may not completely eliminate scrambling for all amino acids. |
Optimization of ¹⁵N-DL-PROLINE Labeling Strategies for Specific Research Goals
The optimal strategy for labeling with ¹⁵N-DL-Proline is dictated by the specific research question. The goal may be uniform labeling, where all proline residues in a protein are enriched with ¹⁵N, or selective labeling, where only specific proline residues or their neighbors are labeled.
For Nuclear Magnetic Resonance (NMR) studies aimed at protein structure determination, uniform ¹⁵N labeling is often the starting point. nih.gov This is typically achieved by growing recombinant protein-expressing organisms in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, such as ¹⁵NH₄Cl. nih.gov To specifically label only proline residues, the growth medium can be supplemented with ¹⁵N-DL-Proline, while all other amino acids are provided in their unlabeled form.
In metabolic studies, the goal is often to trace the fate of the proline nitrogen. For example, research on retinal pigment epithelium (RPE) has utilized ¹⁵N-proline to demonstrate that the nitrogen from proline can be used to synthesize and export other amino acids, such as glutamate, aspartate, and glutamine, to support the neural retina. researchgate.net In such studies, the timing and duration of labeling are critical parameters that need to be optimized to capture the dynamics of the metabolic pathways of interest. researchgate.net
The choice of expression system is also a key factor in optimizing labeling. While E. coli is a common host for producing isotopically labeled proteins due to its rapid growth and simple media requirements, eukaryotic systems like yeast or mammalian cells may be necessary for proteins that require specific post-translational modifications. acs.org However, labeling in these more complex systems can be more challenging and expensive. Cell-free systems offer a highly adaptable alternative, allowing for precise control over the labeling pattern and reducing the amount of expensive labeled material required. portlandpress.com
The following table outlines different labeling strategies and their typical applications in research using ¹⁵N-DL-Proline.
| Labeling Strategy | Description | Common Research Applications |
| Uniform ¹⁵N Labeling | All nitrogen atoms in the protein are replaced with ¹⁵N. | Protein structure and dynamics studies using NMR. nih.gov |
| Residue-Specific ¹⁵N Labeling | Only proline residues are labeled with ¹⁵N by supplementing the growth medium with ¹⁵N-DL-Proline. | Simplifying complex NMR spectra; assigning signals to specific proline residues. nih.gov |
| Reverse Labeling | All amino acids except proline are ¹⁵N-labeled. | Identifying proline residues in NMR spectra by their absence. nih.gov |
| Metabolic Tracing | ¹⁵N-DL-Proline is introduced into a biological system to follow the path of the nitrogen atom. | Elucidating metabolic pathways; studying nutrient utilization. researchgate.net |
Data Processing and Interpretation Specific to ¹⁵N-DL-PROLINE Experiments (e.g., for NMR and MS)
The analysis and interpretation of data from experiments using ¹⁵N-DL-Proline require specialized approaches, particularly for NMR and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR)
A major challenge in studying proline-containing proteins by NMR is that proline is an imino acid and lacks the backbone amide proton that is the basis for many standard triple-resonance experiments used for protein assignment. marioschubert.ch This means that proline residues are "invisible" in conventional ¹H-¹⁵N correlation spectra, such as the HSQC experiment. marioschubert.ch
To overcome this, specialized NMR experiments have been developed that directly detect the ¹⁵N nucleus. pnas.org These ¹⁵N-detected experiments take advantage of the slower transverse relaxation and larger chemical shift dispersion of ¹⁵N, which can provide better resolution, especially for intrinsically disordered proteins that often have a high proline content. pnas.org By correlating the ¹⁵N chemical shifts with the ¹³C chemical shifts of the same or preceding residue, it is possible to link the amino acids on either side of a proline residue and achieve a complete sequential assignment. marioschubert.ch
Mass Spectrometry (MS)
In MS-based studies, a primary goal is to accurately determine the level of ¹⁵N incorporation and to trace the label through various metabolites. High-resolution mass spectrometry is essential for this purpose. The incorporation of ¹⁵N results in a mass shift that can be precisely measured. However, changes in both ¹³C and ¹⁵N content can cause subtle shifts in the peak centroids due to alterations in the underlying isotopic fine structure. acs.org A mass accuracy of 1 ppm or better is often required to correctly determine the enrichment levels. acs.org
In metabolic tracing studies using ¹⁵N-DL-Proline, MS is used to measure the fractional enrichment of ¹⁵N in downstream metabolites. researchgate.net For example, by incubating cells or tissues with ¹⁵N-proline and analyzing the resulting metabolites with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can quantify the transfer of nitrogen from proline to other amino acids and metabolic intermediates. researchgate.net This provides quantitative insights into the activity of specific metabolic pathways.
The table below highlights key data processing considerations for NMR and MS experiments involving ¹⁵N-DL-Proline.
| Technique | Key Challenge | Data Processing/Interpretation Strategy |
| NMR | Proline lacks a backbone amide proton, making it invisible in standard ¹H-¹⁵N correlation experiments. marioschubert.ch | Use of ¹⁵N-detected experiments to directly observe proline nitrogens and link sequential residues. pnas.org |
| MS | Accurate determination of ¹⁵N enrichment levels and distinguishing from natural abundance isotopes. acs.org | High-resolution mass analysis (≥1 ppm accuracy) and fitting of experimental isotope patterns to theoretical distributions. acs.org |
| MS (Metabolic Tracing) | Quantifying the transfer of ¹⁵N to a variety of downstream metabolites. | Measuring the fractional ¹⁵N enrichment in different compounds over time to determine metabolic fluxes. researchgate.net |
Future Directions and Emerging Research Avenues for Dl Proline 15n
Development of Novel Analytical Techniques Integrating 15N-DL-PROLINE
The utility of ¹⁵N-DL-proline as a tracer is intrinsically linked to the analytical methods used for its detection and quantification. Future progress in this area is focused on enhancing sensitivity, spatial resolution, and the accessibility of these techniques.
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are cornerstone techniques for tracing ¹⁵N-labeled metabolites. nih.govresearchgate.netresearchgate.net Ongoing developments aim to improve the sensitivity of these methods, with detection limits for some amino acids reaching the femtomole (5.4-91 fmol) range. researchgate.net Such enhancements will enable the study of proline metabolism in smaller sample sizes, including single cells or specific subcellular compartments. Furthermore, novel derivatization strategies are being developed to improve the hydrophobicity and ionization efficiency of amino acids, further boosting detection by mass spectrometry. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-destructive method to observe the fate of ¹⁵N atoms in real-time within intact cells or tissues. researchgate.net While traditionally less sensitive than MS, advancements in NMR technology, such as higher field magnets and cryoprobes, are closing this gap. The use of fluorinated prolines in conjunction with ¹⁵N labeling is also an emerging area, providing unique spectroscopic reporters to study protein conformation and dynamics. copernicus.org
A significant future direction is the development of cost-effective, portable, and on-site analytical devices. For instance, paper-based microfluidic sensors, which use colorimetric reactions, have been developed for the on-site diagnosis of drought stress in plants by measuring proline concentrations. nih.gov Integrating ¹⁵N-proline with such platforms could allow for field-based studies of nitrogen assimilation and metabolism in agriculture and environmental science.
Table 1: Emerging Analytical Techniques and Their Applications with ¹⁵N-DL-PROLINE
| Analytical Technique | Principle | Emerging Application with ¹⁵N-DL-PROLINE | Research Area | Citation |
|---|---|---|---|---|
| High-Resolution Mass Spectrometry (HR-MS) | Measures mass-to-charge ratio with high accuracy, allowing for precise determination of isotopic enrichment. | Tracing nitrogen flux through metabolic pathways with very low abundance, enabling studies on rare cell populations. | Metabolomics, Cancer Biology | mdpi.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide structural and dynamic information. | Real-time, non-invasive tracking of ¹⁵N-proline conversion into other metabolites within living cells or tissues. | Biomolecular NMR, Metabolism | researchgate.netisotope.com |
| LC-MS/MS with Novel Derivatization | Chemical modification of amino acids to enhance chromatographic separation and mass spectrometric detection. | High-sensitivity quantification of ¹⁵N-labeled amino acids and their downstream products in complex biological samples like plasma. | Clinical Chemistry, Bioanalysis | researchgate.netnih.gov |
| Paper-Based Microfluidic Sensors | Utilizes colorimetric reactions on a paper substrate for rapid, low-cost detection of biomarkers. | On-site, semi-quantitative analysis of proline metabolism in response to environmental stressors in plants. | Agricultural Science, Environmental Monitoring | nih.gov |
| GC-C-IRMS | Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry separates compounds before determining their specific isotope ratios. | Differentiating between the nitrogen isotopic compositions of amino acid enantiomers (D- and L-forms). | Microbial Ecology, Geochemistry | acs.org |
Advanced Computational Modeling and Simulation Informed by 15N-DL-PROLINE Data
Computational modeling provides a framework for simulating and predicting the behavior of complex biological systems. nih.govsydney.edu.au Data derived from ¹⁵N-DL-proline tracing studies are critical for building, parameterizing, and validating these models. By providing quantitative data on metabolic flux, ¹⁵N tracing moves beyond the static snapshots offered by traditional metabolomics.
Future efforts will focus on creating more sophisticated and predictive models of metabolic networks. These models can be used to ask "what if" questions and test hypotheses that would be difficult or impossible to address experimentally. sydney.edu.au For example, by feeding ¹⁵N-proline flux data into a computational model of cancer cell metabolism, researchers can simulate the effects of knocking out a specific enzyme or introducing a therapeutic drug that targets the proline metabolic pathway. nih.gov
The integration of ¹⁵N-DL-proline data with computational approaches like Flux Balance Analysis (FBA) and kinetic modeling will be particularly powerful. FBA can predict steady-state reaction rates across a metabolic network, while kinetic models can describe the dynamic behavior of the system over time. Data from ¹⁵N tracing experiments provide the essential constraints and validation points for these models, ensuring they accurately reflect biological reality. elifesciences.org
Unraveling Complex Biological Networks through Integrated Multi-Omics Approaches with 15N Tracing
To gain a holistic understanding of biological processes, it is necessary to integrate information from multiple molecular layers. nih.gov Multi-omics approaches—which combine genomics, transcriptomics, proteomics, and metabolomics—are becoming a new paradigm in biological research. nih.govmdpi.com Incorporating stable isotope tracing with ¹⁵N-DL-proline into these workflows provides a dynamic functional layer, revealing how genetic and protein expression changes translate into metabolic activity.
For example, a study on calcific aortic valve disease might combine transcriptomics (to see which genes are expressed), proteomics (to see which proteins are present), and metabolomics with ¹⁵N-proline tracing. nih.gov This integrated approach could reveal that the upregulation of a particular gene (transcriptomics) leads to an increase in an enzyme (proteomics) that actively converts proline into another metabolite (¹⁵N tracing), identifying a key pathological pathway. nih.gov Such integrated analyses have already been used to link arginine and proline metabolism to cardiac hypertrophy regression. nih.gov
In cancer research, multi-omics studies have shown that the proto-oncogene c-MYC upregulates the enzymes responsible for synthesizing proline from glutamine. nih.gov By combining these transcriptomic and proteomic findings with ¹⁵N tracing, researchers can directly measure the increased flux of nitrogen from glutamine to proline, confirming the functional impact of c-MYC on this metabolic axis. nih.gov
Future research will focus on developing more robust bioinformatics pipelines and statistical methods to integrate these diverse and large-scale datasets. nih.gov The goal is to build comprehensive, multi-layered models of biological networks that can explain how perturbations at the genetic level ripple through the system to alter metabolic function, with ¹⁵N-DL-proline tracing providing the critical functional readout.
Table 2: Findings from Integrated Multi-Omics Studies Utilizing ¹⁵N Tracing
| Research Area | Omics Layers Integrated | Key Finding Involving Proline Metabolism | Organism/System | Citation |
|---|---|---|---|---|
| Cancer Metabolism | Transcriptomics, Metabolomics (¹³C, ¹⁵N tracing) | The c-MYC oncogene upregulates genes for proline synthesis, leading to increased flux from glutamine to proline. | Human Tumor Cells | nih.gov |
| Retinal Metabolism | RNA-Sequencing, Proteomics, Metabolomics (¹⁵N tracing) | The retinal pigment epithelium (RPE) highly expresses proline catabolism enzymes (PRODH) and uses proline's nitrogen to produce and export other amino acids (e.g., glutamate (B1630785), glutamine) for the neural retina. | Human, Mouse | nih.govresearchgate.netbiorxiv.org |
| Tuberculosis Research | Genomics (Transposon Sequencing), RNAseq, Proteomics, Metabolomics (¹⁵N tracing) | Elucidated the use of various amino acids, including proline, as nitrogen sources in M. tb, revealing metabolic preferences. | Mycobacterium tuberculosis | mdpi.com |
| Plant Science | Transcriptomics, Metabolomics (¹⁵N tracing) | In winter oilseed rape, the regulation of proline synthesis genes (P5CS) in source leaves is correlated with the partitioning of newly assimilated nitrogen into proline. | Brassica napus | oup.com |
| Autism Spectrum Disorder (ASD) | Genomics, Metabolomics | Identified dysregulation in metabolic pathways including arginine and proline metabolism in individuals with ASD. | Human | qnl.qa |
Expanding Applications of 15N-DL-PROLINE in Systems Biology and Multi-Cellular Organism Research
Systems biology aims to understand the complex interactions within a biological system as a whole. ¹⁵N-DL-proline is an ideal tool for probing these interactions at the level of a multi-cellular organism. By tracing the movement of the ¹⁵N label, researchers can follow the path of proline and its metabolic derivatives as they are transported between different tissues and organs.
A prime example of this is the recent research on retinal metabolism. nih.govbiorxiv.org Using in vivo ¹⁵N-proline tracing, scientists demonstrated that the retinal pigment epithelium (RPE) takes up proline, catabolizes it, and uses its nitrogen to synthesize other amino acids like glutamate and glutamine. researchgate.netbiorxiv.org These newly synthesized amino acids are then exported to the neural retina, highlighting a critical metabolic support system between these two tissues. nih.govbiorxiv.org Deletion of the key proline catabolism enzyme, PRODH, in the RPE blocks this nitrogen transfer, underscoring the importance of this inter-tissue pathway. nih.govbiorxiv.org
In plant biology, ¹⁵N tracing is used to study nitrogen remobilization, a key process for nutrient use efficiency in crops. oup.com By labeling proline in older "source" leaves, researchers can track the movement of its nitrogen to newer "sink" tissues, identifying metabolic pathways that could be targeted to improve crop yields. oup.com
Future applications will likely extend to more complex systems, such as studying the metabolic interactions between the host and the gut microbiome. ¹⁵N-DL-proline could be used to trace how dietary proline is metabolized by gut microbes and how these microbial metabolites are then absorbed and utilized by the host. This could provide insights into a range of conditions, from metabolic syndrome to neurological disorders. The flexibility of the cellular amination network, as demonstrated in E. coli, suggests that such inter-species nitrogen transfer is a rich area for future discovery. elifesciences.org
Q & A
Q. How can DL-Proline (15N) be optimized as a catalyst in asymmetric organic synthesis?
Methodological Answer: DL-Proline (15N) often requires high equivalents (e.g., 1.5–2.0 equiv.) to achieve optimal cyclization yields in reactions like dyotropic rearrangements. Increasing reaction concentration (e.g., to 0.10 M) can reduce the required equivalents while maintaining efficiency. Experimental validation via kinetic studies and monitoring intermediate stability (e.g., aldimine formation) is critical .
Q. What analytical methods are recommended for characterizing DL-Proline (15N) in aqueous solutions?
Methodological Answer: Vapor-liquid equilibrium (VLE) experiments paired with thermodynamic models (e.g., NRTL or UNIQUAC) can correlate experimental data. Use techniques like gravimetric analysis for concentration measurements and ensure model parameters are validated against experimental datasets . For solid-state dynamics, ²H NMR spectroscopy effectively tracks ring dynamics and hydrogen bonding interactions .
Q. How should purity and identity of DL-Proline (15N) be validated in new synthetic protocols?
Methodological Answer: Employ HPLC with mass spectrometry for purity assessment. For novel derivatives, provide ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis data. Reference known spectral libraries for 15N isotopic labeling confirmation .
Q. What role does DL-Proline (15N) play in antimicrobial resistance studies?
Methodological Answer: Molecular docking simulations (e.g., AutoDock Vina) can evaluate binding affinity against bacterial targets like Shigella flexneri. DL-Proline (15N) shows docking scores ranging from -4.7 to -6.9 against antibiotic-resistant strains, indicating competitive inhibition. Validate findings with in vitro minimum inhibitory concentration (MIC) assays .
Q. How does isotopic labeling (15N) influence experimental design in metabolic studies?
Methodological Answer: 15N labeling enables tracking of nitrogen metabolism pathways via isotopic enrichment assays. Use ¹⁵N NMR or isotope-ratio mass spectrometry (IRMS) to quantify incorporation rates in biological systems. Ensure controls account for natural isotopic abundance .
Advanced Research Questions
Q. How to resolve discrepancies between experimental VLE data and computational models for DL-Proline (15N) solutions?
Methodological Answer: Discrepancies often arise from unaccounted hydrogen bonding or ion-pair interactions. Refine model parameters using sensitivity analysis, and validate with spectroscopic techniques (e.g., FTIR for hydrogen bonding). Report deviations as confidence intervals in datasets .
Q. What mechanistic insights explain DL-Proline (15N)'s role in stabilizing reactive intermediates?
Methodological Answer: High proline equivalencies may stabilize aldehydes via aldimine formation, reducing decomposition. Probe this using in situ ¹⁵N NMR to track intermediate speciation. Computational studies (DFT) can further elucidate transition states and kinetic barriers .
Q. How does DL-Proline (15N) compare to other chiral auxiliaries in enantioselective catalysis?
Methodological Answer: Conduct comparative kinetic studies with L/D-proline and 15N-labeled variants. Use enantiomeric excess (ee) measurements (e.g., chiral HPLC) and transition-state modeling (QM/MM) to evaluate steric and electronic effects of isotopic substitution .
Q. What are the isotopic effects of 15N on DL-Proline's solid-state dynamics?
Methodological Answer: ²H NMR studies reveal that 15N labeling alters hydrogen-bonding networks and ring puckering dynamics. Compare 15N-labeled and unlabeled samples under variable-temperature NMR to quantify isotopic effects on activation energies .
Q. How to integrate multi-technique data for DL-Proline (15N) in complex matrices (e.g., co-crystals)?
Methodological Answer: For co-crystal analysis (e.g., Dapagliflozin DL-Proline), combine X-ray diffraction, solid-state NMR, and thermal analysis (DSC/TGA). Use multivariate statistics (e.g., PCA) to correlate structural and thermodynamic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
